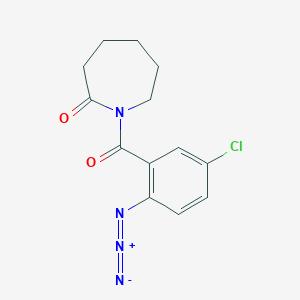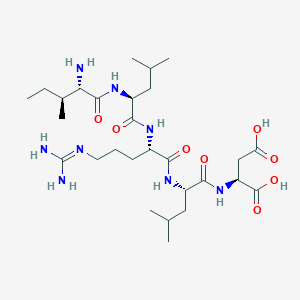
L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid is a complex peptide compound It is composed of several amino acids, including isoleucine, leucine, ornithine, and aspartic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are then added one by one, with each addition involving the following steps:
Deprotection: Removal of the protecting group from the amino group of the growing peptide chain.
Coupling: Addition of the next amino acid, which is activated by a coupling reagent.
Washing: Removal of excess reagents and by-products.
Cleavage: Final removal of the peptide from the resin and deprotection of side chains.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, scalability, and the specific requirements of the end application.
Analyse Des Réactions Chimiques
Types of Reactions
L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carbonyl compounds, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to changes in cellular function and behavior. For example, the compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes and signaling pathways.
Comparaison Avec Des Composés Similaires
L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid can be compared with other similar peptide compounds, such as:
L-Asparaginyl-L-isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamic acid: This compound has a similar structure but includes additional amino acids, such as asparagine and glutamic acid.
L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-glutamic acid: This compound differs in the presence of valine and glutamic acid instead of leucine and aspartic acid.
The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
823233-25-6 |
|---|---|
Formule moléculaire |
C28H52N8O8 |
Poids moléculaire |
628.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C28H52N8O8/c1-7-16(6)22(29)26(42)35-19(12-15(4)5)24(40)33-17(9-8-10-32-28(30)31)23(39)34-18(11-14(2)3)25(41)36-20(27(43)44)13-21(37)38/h14-20,22H,7-13,29H2,1-6H3,(H,33,40)(H,34,39)(H,35,42)(H,36,41)(H,37,38)(H,43,44)(H4,30,31,32)/t16-,17-,18-,19-,20-,22-/m0/s1 |
Clé InChI |
WAMSXVQKTPJHNN-HVYFOGIKSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


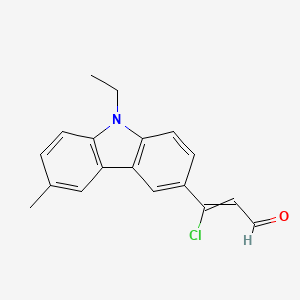
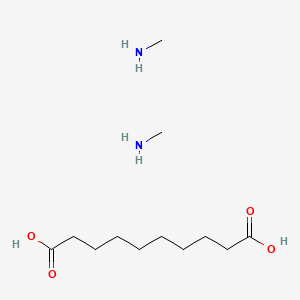
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)
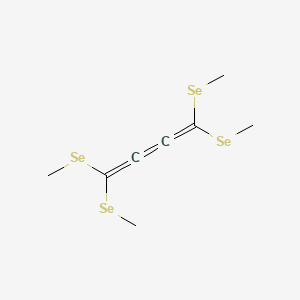
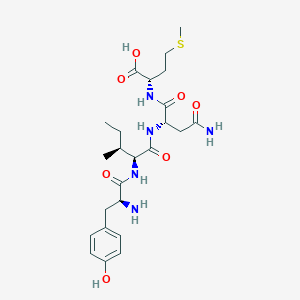
![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
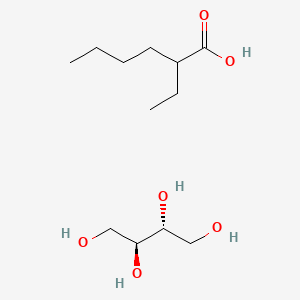
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
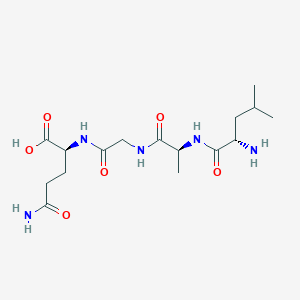
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)

